2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
Description
The compound 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a synthetic indole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the indole ring and an ethylamine side chain at the 3-position, forming a hydrochloride salt (Figure 1). The trifluoromethyl group is a strong electron-withdrawing moiety, enhancing metabolic stability and influencing binding interactions in biological systems . The hydrochloride salt improves aqueous solubility, a common feature in amine-containing pharmaceuticals.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2.ClH/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10;/h1-4,16H,5-6,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKBEJQNTNEAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044744-71-8 | |
| Record name | 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through reductive amination of the corresponding aldehyde or ketone with an amine.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced derivatives of the ethanamine side chain.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the indole ring and modifications to the ethylamine side chain. Below is a detailed comparison based on substituent effects, physicochemical properties, and reported activities.
Substituent Variations on the Indole Ring
Trifluoromethyl (-CF₃) vs. Hydrogen (-H) or Alkyl Groups
- Tryptamine hydrochloride ([2-(1H-indol-3-yl)ethanamine hydrochloride]): The parent compound lacks substituents on the indole ring. It exhibits anti-plasmodial activity and binds HSP90 via hydrogen bonds (GLU527 and TYR604) .
Trifluoromethyl (-CF₃) vs. Halogens or Heterocycles
- 2-[5-chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride : A 5-chloro and 2-pyridinyl substitution pattern confers dual electronic effects (electron-withdrawing Cl and π-stacking pyridine). This compound may target kinases or GPCRs .
Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)
- 2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine hydrochloride : The 5-OCF₃ group is bulkier and more polar than CF₃, which could reduce membrane permeability but enhance interactions with polar residues in targets like 5-HT receptors .
Modifications to the Ethylamine Side Chain
- Triazine-Linked Derivatives : Compounds like N2-(2-(1H-indol-3-yl)ethyl)-N4-(2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethyl)-1,3,5-triazine-2,4,6-triamine hydrochloride () extend the side chain into a triazine scaffold, enabling multivalent interactions with receptors such as 5-HT₇ .
Physicochemical Properties
Biological Activity
The compound 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride (CAS RN: 2044744-71-8) is a derivative of indole, which has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, summarizing research findings and presenting relevant data.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antitumor Activity
Research indicates that indole derivatives, including those containing trifluoromethyl groups, often exhibit significant antitumor properties. For instance, compounds similar to 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine have shown promising results in inhibiting various cancer cell lines.
A study highlighted that certain indazole derivatives demonstrated IC50 values in the low nanomolar range against cancer cell lines such as HL60 and HCT116, indicating potent inhibitory effects on tumor growth . While specific data for this compound is limited, its structural similarity suggests potential efficacy.
Kinase Inhibition
Indole derivatives are also recognized for their ability to inhibit kinases, which are crucial in cancer progression and other diseases. For example, compounds with similar structures have been reported to selectively inhibit kinases like CHK1 and CDK2 with IC50 values ranging from single-digit nanomolar to micromolar levels . Although specific studies on this compound are sparse, its design suggests it may interact with similar targets.
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is heavily influenced by their structure. The presence of the trifluoromethyl group is known to enhance lipophilicity and modify the electronic properties of the molecule, potentially increasing its binding affinity to biological targets .
Summary of SAR Findings
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 8.3 | HL60 |
| Compound B | 1.3 | HCT116 |
| 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine | TBD | TBD |
Case Studies
Several studies have evaluated the biological activities of indole derivatives similar to this compound:
- Anticancer Properties : A study on a series of indole derivatives showed that modifications at the 3-position significantly affected their anticancer activity against various cell lines.
- Kinase Inhibition : Research indicated that compounds with trifluoromethyl substitutions had enhanced kinase inhibition profiles compared to their non-fluorinated counterparts.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride, considering yield and purity?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including indole ring functionalization and subsequent amine group introduction. Key considerations include:
- Trifluoromethylation: Use of trifluoromethylating agents (e.g., CF₃I or Umemoto’s reagent) under controlled conditions to minimize side reactions .
- Amine Introduction: Reductive amination or transaminase-catalyzed reactions to attach the ethanamine moiety. For example, enzyme-mediated approaches (e.g., optimized transaminase loading at 15–20 mg/mL) can achieve >80% yield in analogous indole derivatives .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
